2,4,4,6-Tetramethyl-1,4-dihydropyridine-3,5-dicarbonitrile
Overview
Description
2,4,4,6-Tetramethyl-1,4-dihydropyridine-3,5-dicarbonitrile is a dihydropyridine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4,6-Tetramethyl-1,4-dihydropyridine-3,5-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of malononitrile with acetone and ammonia in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,4,6-Tetramethyl-1,4-dihydropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
2,4,4,6-Tetramethyl-1,4-dihydropyridine-3,5-dicarbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.
Material Science: The compound is explored for its use in the synthesis of advanced materials with unique electronic properties.
Biological Studies: It is used as a model compound to study the behavior of dihydropyridines in biological systems.
Mechanism of Action
The mechanism of action of 2,4,4,6-Tetramethyl-1,4-dihydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. In medicinal applications, it acts as a calcium channel blocker by binding to the L-type calcium channels in the cell membrane. This binding inhibits the influx of calcium ions, leading to a decrease in intracellular calcium levels and subsequent relaxation of smooth muscle cells .
Comparison with Similar Compounds
Similar Compounds
2,2,4,6-Tetramethyl-1,2-dihydropyridine: Another dihydropyridine derivative with similar structural features but different chemical properties.
2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate: A related compound with different substituents on the dihydropyridine ring.
Uniqueness
Its ability to undergo various chemical reactions and its potential as a calcium channel blocker make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2,4,4,6-tetramethyl-1H-pyridine-3,5-dicarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-7-9(5-12)11(3,4)10(6-13)8(2)14-7/h14H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLKEWGNDHITHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C#N)(C)C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00314013 | |
Record name | MLS003115492 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00314013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1539-51-1 | |
Record name | MLS003115492 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279834 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS003115492 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00314013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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